1-(4-chlorophenyl)-2-hydroxy-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of diazino pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with isopropylamine, followed by cyclization with urea under acidic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various fused ring systems.
Scientific Research Applications
1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as HER2, which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potent PARP-1 inhibitory activity and anticancer properties.
N-substituted pyrazoline derivatives: These compounds have shown significant antibacterial, antioxidant, and anti-inflammatory activities.
The uniqueness of 1-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17ClN4O2 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O2/c1-9(2)19-7-12-13(17-8-19)20(15(22)18-14(12)21)11-5-3-10(16)4-6-11/h3-6,9,17H,7-8H2,1-2H3,(H,18,21,22) |
InChI Key |
MBJGYRUBHPTALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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